N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide
Description
N'-(1,2-Dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide is a synthetic sulfonohydrazide derivative featuring a 1,2-dihydronaphthofuran core linked to a 4-methoxybenzenesulfonyl group. Its structure combines a dihydronaphthofuran moiety—known for bioactivity in fused heterocyclic systems—with a sulfonohydrazide group that enhances solubility and target binding .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-26-14-7-9-15(10-8-14)28(24,25)22-21-20(23)19-12-17-16-5-3-2-4-13(16)6-11-18(17)27-19/h2-11,19,22H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZJQIIBCPXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties, enzyme inhibition, and potential antiviral effects.
Anticancer Activity
Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung), HCT116 (colon), MDA-MB-231 (breast), SK-HEP-1 (liver), SNU638 (stomach), and PC-3 (prostate).
- Methodology : The SRB (sulforhodamine B) assay was utilized to assess cell viability post-treatment.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 | 15.3 | Moderate inhibition |
| HCT116 | 12.5 | Significant activity |
| MDA-MB-231 | 8.7 | High potency |
| SK-HEP-1 | 20.0 | Low to moderate activity |
| SNU638 | 18.5 | Moderate inhibition |
| PC-3 | 14.0 | Moderate inhibition |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression:
- Kinase Inhibition : It was found to inhibit several kinases involved in cancer signaling pathways.
| Kinase Enzyme | IC50 (nM) | Activity Level |
|---|---|---|
| DYRK1A | 43 | Potent inhibitor |
| DYRK1B | <20 | Strong inhibition |
| TRKA | <20 | Strong inhibition |
Case Studies and Research Findings
Recent research has highlighted the significance of this compound in various therapeutic contexts:
-
Study on Anticancer Activity :
- A study assessed the compound's efficacy against multiple cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways.
- The mechanism was linked to the activation of caspases and subsequent DNA fragmentation.
-
Antiviral Potential :
- Preliminary studies indicated that the compound may exhibit antiviral properties against certain viral infections, warranting further investigation into its mechanism of action.
-
Structure-Activity Relationship (SAR) :
- Investigations into SAR revealed that modifications in the naphtho-furan moiety could enhance biological activity, suggesting avenues for optimizing therapeutic efficacy.
Comparison with Similar Compounds
Spectral Confirmation
Key spectral features from analogous compounds include:
Anticancer Potential
Dihydronaphthofuran derivatives exhibit antiproliferative effects via apoptosis induction. For example:
The 4-methoxybenzenesulfonohydrazide group may enhance DNA intercalation or kinase inhibition compared to methyl or halogenated analogs .
Comparison with Structural Analogs
Structural Features
Pharmacological Performance
*Estimated via computational models (e.g., AlogPS).
Key Advantages and Limitations
- Limited data on in vivo efficacy.
- Methanone Analogs: Proven anticancer activity but higher lipophilicity may reduce bioavailability .
- Triazoles : Broader synthetic accessibility but lower potency .
Q & A
Q. What synthetic strategies are employed to prepare the dihydronaphthofuran core and sulfonohydrazide moiety?
The synthesis involves two key steps:
- Dihydronaphthofuran Core :
-
Acid-catalyzed cyclization : 2-Naphthol reacts with allyl derivatives (e.g., allyl iodide) under HBr catalysis at 60°C, yielding 52–72% of the dihydrofuran structure .
-
Iodine-assisted cyclization : Using molecular iodine with CTAB surfactant in aqueous micellar conditions improves yields to 71–85% by promoting 5-exo-trig cyclization .
- Sulfonohydrazide Functionalization : Coupling reactions with 4-methoxybenzenesulfonohydrazide are performed under standard amide bond-forming conditions (e.g., EDC/HOBt), as seen in analogous naphthofuran carboxamide syntheses .
Table 1: Comparison of Synthetic Methods for the Dihydronaphthofuran Core
Method Catalyst/Conditions Yield Key Reference Acid-catalyzed HBr, 60°C 52–72% Iodine-assisted I₂, CTAB surfactant 71–85% Electrochemical PhI(O₂CCF₃)₂, CH₃CN <20%
Q. How is structural characterization performed for this compound?
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1705 cm⁻¹ (sulfonohydrazide) and 1653 cm⁻¹ (azetidinone in related derivatives) .
- NMR Analysis :
- ¹H NMR: Aromatic protons appear as multiplet signals (δ 7.21–9.35), with methoxy groups at δ 3.75 .
- ¹³C NMR: Key signals include carbonyl carbons (δ 167.35) and quaternary aromatic carbons (δ 152.33) .
Q. What in vitro models are used to evaluate its anticancer activity?
- Cell Lines : Triple-negative breast cancer (MDA-MB-468) and non-cancerous lung fibroblasts (FI-38) for selectivity assessment .
- Assays : MTT viability assays, with IC₅₀ values calculated for dose-response curves. A structurally similar furan derivative (Compound 78) showed IC₅₀ < 10 µM against MDA-MB-468 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Screening : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) increases cyclization efficiency compared to HBr, as seen in furan derivative syntheses (yield: 69.9% vs. 49%) .
- Solvent Effects : Neat conditions or micellar systems (CTAB/H₂O) enhance iodine-mediated cyclization by stabilizing intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during iodonium intermediate generation .
Q. What mechanistic insights explain byproduct formation during synthesis?
- Competing Cyclization Pathways : 5-exo-trig vs. 6-endo cyclization can lead to regioisomers. For example, incomplete ring closure generates open-chain iodides (e.g., 7-bromo-2-(iodomethyl) derivatives) .
- Intermediate Trapping : Isolation of iodonium intermediates (e.g., via low-temperature NMR) confirms the proposed mechanism of allylation followed by cyclization .
Q. How are spectral data contradictions resolved for carbonyl group assignments?
- Comparative Analysis : IR and NMR data from structurally validated analogs (e.g., ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate) are used to benchmark signals .
- Computational Validation : DFT calculations predict vibrational frequencies and chemical shifts, aligning experimental data with theoretical models .
Q. What structure-activity relationships (SARs) guide anticancer potency?
- Key Modifications :
- Electron-withdrawing groups (e.g., nitro) on the benzene ring enhance cytotoxicity .
- Methoxy substituents improve solubility without compromising activity .
- SAR Table :
| Derivative | Substituent | IC₅₀ (MDA-MB-468) | Reference |
|---|---|---|---|
| Compound 78 (p-tolyl) | Methyl | 8.2 µM | |
| 4-Methoxy analog | Methoxy | 9.5 µM |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
